1,3,3-Trimethylcyclobutane-1-carboxylic acid
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Overview
Description
1,3,3-Trimethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol It is a carboxylic acid derivative featuring a cyclobutane ring substituted with three methyl groups and a carboxyl group
Preparation Methods
The synthesis of 1,3,3-Trimethylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyclobutane derivative with a carboxylating agent can yield the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1,3,3-Trimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Scientific Research Applications
1,3,3-Trimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The cyclobutane ring’s unique structure may also play a role in modulating the compound’s biological effects .
Comparison with Similar Compounds
1,3,3-Trimethylcyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives and carboxylic acids. Similar compounds include:
Cyclobutane-1-carboxylic acid: Lacks the methyl substitutions, resulting in different reactivity and properties.
1,2,2-Trimethylcyclobutane-1-carboxylic acid: Differently substituted, leading to variations in steric and electronic effects. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,3,3-trimethylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-8(3,5-7)6(9)10/h4-5H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSSRNZADBBEEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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